Daphneticin
Overview
Description
Daphnetin (DAP) is a coumarin derivative extracted from Daphne species . It is a biologically active phytochemical with various bioactivities including anti-inflammatory, anti-oxidant, neuroprotective, analgesic, anti-pyretic, anti-malarial, anti-bacterial, anti-arthritic, hepatoprotective, nephroprotective, and anti-cancer activities .
Synthesis Analysis
Daphnetin is a naturally occurring secondary metabolite and benzopyrone derivative . It was one of the first metabolites to be identified in the 1930’s, and found in a variety of plant species . A significant number of researches have been conducted to identify individual compounds, and develop procedures for their detection, synthesis, effectiveness, and toxicity .
Molecular Structure Analysis
Daphnetin has a molecular formula of C20H18O8 . Its average mass is 386.352 Da and its mono-isotopic mass is 386.100159 Da .
Physical And Chemical Properties Analysis
Daphnetin has a molecular weight of 386.352 Da . More detailed physical and chemical properties are not explicitly mentioned in the retrieved papers.
Scientific Research Applications
Identification and Structural Analysis : Daphneticin has been isolated and structurally analyzed from different Daphne species, contributing to the understanding of its chemical properties and potential for further research (Ullah et al., 1999); (Liao et al., 2005).
Pharmacokinetics : The pharmacokinetics of daphneticin have been investigated in rats, offering insights into its bioavailability and metabolism, which are crucial for its potential therapeutic use (Hu et al., 2017).
Binding Studies : Research on the binding properties of daphneticin, such as its interaction with human serum albumin, is important for understanding its behavior in biological systems (Liu et al., 2004).
Biological Activities :
- Antioxidant and Protective Effects : Studies have shown daphneticin's antioxidant properties and its role in mitigating oxidative stress-related cellular damage (Lv et al., 2017).
- Antitumor Potential : Daphneticin has demonstrated antitumor activity in various studies, highlighting its potential in cancer therapy (Zheng et al., 2007).
- Neurotransmitter Effects : Its influence on central neurotransmitters like monoamines indicates its potential in pain management and neurological applications (Jiang et al., 1984).
- Immunosuppressive Activity : Research has explored its immunosuppressive effects, suggesting its potential in modulating immune responses (Song et al., 2014).
Therapeutic Potentials : A comprehensive review of daphneticin's pharmacological activities supports its use in treating various diseases, including microbial infections, cancer, arthritis, hepatic damage, inflammation, and neurological disorders (Javed et al., 2022).
Safety And Hazards
A comprehensive review of the literature revealed that Daphnetin had a promising pharmacological and safety profile . It could be employed as a pharmaceutical moiety to treat a variety of illnesses including microbial infections, cancer, arthritis, hepatic damage, inflammation, and neurological anomalies .
Future Directions
Daphnetin has shown promising therapeutic potentials. Future research could focus on exploring its hidden potential as it targets various molecular and cellular pathways to combat numerous inflammatory disorders, infectious diseases, neurological disorders, hepatotoxicity, nephrotoxicity, psoriasis, and more .
properties
IUPAC Name |
(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-24-13-7-11(8-14(25-2)17(13)23)18-15(9-21)27-20-12(26-18)5-3-10-4-6-16(22)28-19(10)20/h3-8,15,18,21,23H,9H2,1-2H3/t15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFQDIADUIVNRF-CRAIPNDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232266 | |
Record name | 9H-Pyrano(2,3-f)-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R,3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Daphneticin | |
CAS RN |
83327-22-4 | |
Record name | Daphneticin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83327-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Pyrano(2,3-f)-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R,3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Pyrano(2,3-f)-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R,3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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